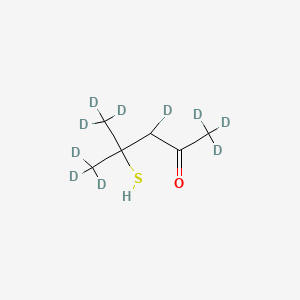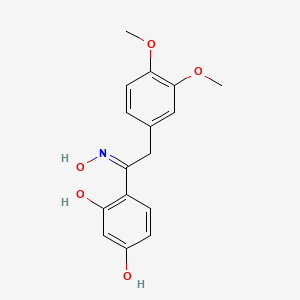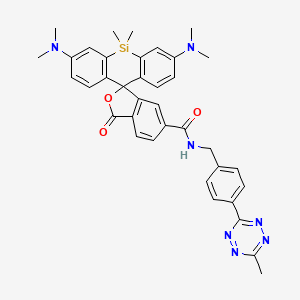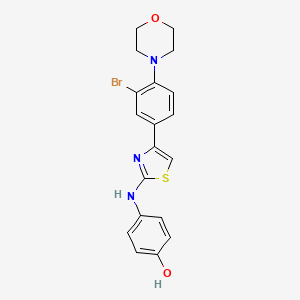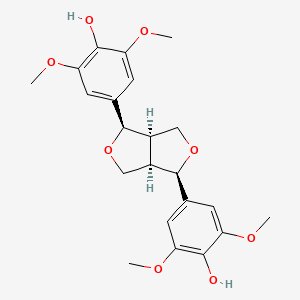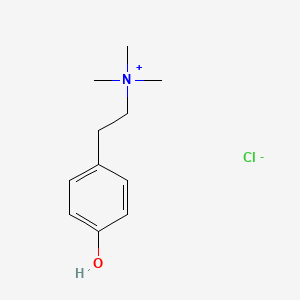
Candicine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Candicine (chloride) is a naturally occurring organic compound that is classified as a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. This compound is found in various plants, including barley and certain cacti, and is known for its toxic properties when administered parenterally .
準備方法
Synthetic Routes and Reaction Conditions
Candicine (chloride) can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25°C to 30°C .
Industrial Production Methods
Industrial production of candicine (chloride) involves the extraction of the compound from natural sources such as the Argentinian cactus Trichocereus candicans. The extraction process includes maceration of the plant material, followed by solvent extraction and purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
Candicine (chloride) undergoes various chemical reactions, including:
Oxidation: The phenolic group in candicine can be oxidized to form quinones.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions such as iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quaternary ammonium group.
Substitution: Candicine iodide and other halide derivatives.
科学的研究の応用
Candicine (chloride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on neuromuscular transmission and its potential as a neuromuscular blocking agent.
Medicine: Studied for its toxicological properties and potential therapeutic applications in small doses.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
Candicine (chloride) exerts its effects by interacting with neuromuscular junctions. It first stimulates and then blocks ganglionic transmission. The compound’s effects are not altered by yohimbine, cocaine, or atropine but are counteracted by sparteine or tetrapropylammonium iodide. This indicates that candicine acts on specific molecular targets and pathways involved in neuromuscular transmission .
類似化合物との比較
Candicine (chloride) is unique due to its specific structure and biological activity. Similar compounds include:
Hordenine: Another alkaloid found in barley and cacti, with similar but less potent neuromuscular effects.
Leptodactyline: A positional isomer found in amphibians, with different biological activities.
Tyramine: The parent compound of candicine, with distinct pharmacological properties.
Candicine (chloride) stands out due to its potent neuromuscular blocking effects and its occurrence in both plants and amphibians.
特性
CAS番号 |
3761-58-8 |
|---|---|
分子式 |
C11H18ClNO |
分子量 |
215.72 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChIキー |
RSMTVUYKCSQILZ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


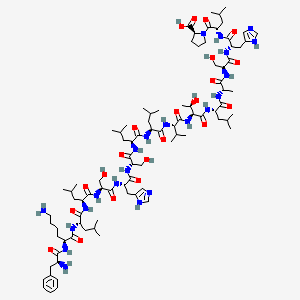
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
